molecular formula C21H21F2N5O4S B10963968 5-cyclopropyl-7-(difluoromethyl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide

5-cyclopropyl-7-(difluoromethyl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide

Cat. No.: B10963968
M. Wt: 477.5 g/mol
InChI Key: KFOXOHJICDFQOD-UHFFFAOYSA-N
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Description

5-CYCLOPROPYL-7-(DIFLUOROMETHYL)-N-[4-(MORPHOLINOSULFONYL)PHENYL]PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a cyclopropyl group, a difluoromethyl group, and a morpholinosulfonyl phenyl group attached to a pyrazolo[1,5-a]pyrimidine core. Its molecular formula is C18H18F2N4O3S.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-CYCLOPROPYL-7-(DIFLUOROMETHYL)-N-[4-(MORPHOLINOSULFONYL)PHENYL]PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Pyrazolo[1,5-a]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrazolo[1,5-a]pyrimidine ring system.

    Introduction of the Cyclopropyl Group: The cyclopropyl group is introduced via a cyclopropanation reaction, often using reagents like diazomethane or cyclopropyl carbinol.

    Addition of the Difluoromethyl Group:

    Attachment of the Morpholinosulfonyl Phenyl Group: This step involves the sulfonylation of the phenyl ring with morpholine and a suitable sulfonylating agent like sulfonyl chloride.

    Final Coupling and Purification: The final step involves coupling the intermediate compounds to form the desired product, followed by purification using techniques like column chromatography or recrystallization.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl and difluoromethyl groups, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the nitro or carbonyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl ring and the pyrazolo[1,5-a]pyrimidine core, using reagents like halides or sulfonates.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Halides, sulfonates

Major Products Formed

    Oxidation Products: Carboxylic acids, ketones

    Reduction Products: Amines, alcohols

    Substitution Products: Halogenated derivatives, sulfonated derivatives

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biology, the compound is studied for its potential as a biochemical probe. Its ability to interact with specific biological targets makes it useful for investigating cellular pathways and mechanisms.

Medicine

In medicine, the compound is explored for its potential therapeutic applications. Its unique structure and reactivity profile make it a candidate for drug development, particularly in the areas of oncology and infectious diseases.

Industry

In industry, the compound is used in the development of advanced materials and chemical processes. Its stability and reactivity make it suitable for applications in materials science and catalysis.

Mechanism of Action

The mechanism of action of 5-CYCLOPROPYL-7-(DIFLUOROMETHYL)-N-[4-(MORPHOLINOSULFONYL)PHENYL]PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting cellular pathways. The difluoromethyl and morpholinosulfonyl groups play a crucial role in enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 5-Cyclopropyl-7-difluoromethyl-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid ethyl ester
  • 5-Cyclopropyl-7-difluoromethyl-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid

Uniqueness

Compared to similar compounds, 5-CYCLOPROPYL-7-(DIFLUOROMETHYL)-N-[4-(MORPHOLINOSULFONYL)PHENYL]PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE stands out due to the presence of the morpholinosulfonyl phenyl group. This group enhances its solubility, stability, and binding affinity, making it more effective in various applications.

Properties

Molecular Formula

C21H21F2N5O4S

Molecular Weight

477.5 g/mol

IUPAC Name

5-cyclopropyl-7-(difluoromethyl)-N-(4-morpholin-4-ylsulfonylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

InChI

InChI=1S/C21H21F2N5O4S/c22-19(23)18-11-17(13-1-2-13)26-20-16(12-24-28(18)20)21(29)25-14-3-5-15(6-4-14)33(30,31)27-7-9-32-10-8-27/h3-6,11-13,19H,1-2,7-10H2,(H,25,29)

InChI Key

KFOXOHJICDFQOD-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC3=C(C=NN3C(=C2)C(F)F)C(=O)NC4=CC=C(C=C4)S(=O)(=O)N5CCOCC5

Origin of Product

United States

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